molecular formula C33H31N5 B3894661 2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3894661
M. Wt: 497.6 g/mol
InChI Key: JVHSGPMJFIPQSP-XNTDXEJSSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural features, including a benzimidazole ring and a piperazine ring. These structural features suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and piperazine rings are likely to contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the various functional groups and the electron-rich aromatic rings. It could potentially undergo a variety of reactions, including nucleophilic substitutions or electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make the compound relatively stable and could also influence its solubility and other physical properties .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have been found to have a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research could involve further exploration of the synthesis and properties of this compound, as well as investigation of its potential biological activities. This could include testing the compound against various biological targets or in different disease models .

Properties

IUPAC Name

2-benzyl-3-methyl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31N5/c1-25-28(23-27-13-6-3-7-14-27)33(38-31-17-9-8-16-30(31)35-32(38)29(25)24-34)37-21-19-36(20-22-37)18-10-15-26-11-4-2-5-12-26/h2-17H,18-23H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHSGPMJFIPQSP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)CC=CC6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCN(CC5)C/C=C/C6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 3
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 5
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-benzyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile

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